molecular formula C10H12N2O2 B1451401 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone CAS No. 1217863-06-3

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Cat. No. B1451401
M. Wt: 192.21 g/mol
InChI Key: RAJYEVUWOYRVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves the reaction of Cyclohexane-1,3-dione and 3-amino-5-methylisoxazole. These reactants were added to a mixture of absolute ethanol and ethyl acetate, and the solution was refluxed and stirred for 6 hours .


Molecular Structure Analysis

The molecular weight of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is 192.21 g/mol. The compound’s structure includes a cyclohexenone ring and a 5-methylisoxazole ring, which are connected by an amino group .


Chemical Reactions Analysis

The chemical behavior of 3-amino-5-methylisoxazole, a component of the compound, differs significantly from that of 5-amino-3-methylisoxazole. In most cases, the nucleophilic sites of the latter in reactions are the NH2 group and 4-CH center of the isoxazole ring, while in the analogous reactions of the former, the 4-CH center is never involved in the formation of final heterocycles .


Physical And Chemical Properties Analysis

The compound has a melting point of 225-226 °C . Its 1H NMR (DMSO-d6) δ values are 1.1-2.2 (6H, m, cyclohexene ring), 3.4 (3H, s, CH3), 6.0 (1H, s, CH), 6.3 (1H, s, isoxazole H), 9.5 (1H, br s, NH) .

Scientific Research Applications

Anticonvulsant Activity and Toxicity

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone has been studied for its anticonvulsant activity in mice and rats. The research explored the correlation between the x-ray crystal structure of the compound and its biological activity, offering insights into its potential therapeutic applications and toxicity (Jackson et al., 2012).

Novel Synthesis Approaches

Various novel synthetic methods involving 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone derivatives have been reported. These methods include synthesizing unusual heterocycles, demonstrating the compound's versatility in chemical synthesis (Majumdar & Samanta, 2001).

Structural Analysis

The crystal structure of a related compound, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, has been analyzed. This study contributes to the understanding of the molecular conformation and interactions of such compounds (Oubella et al., 2020).

Photochemical Behavior

Research on the photochemical behavior of related compounds, like 2-amino-1,3-cyclohexadienes, which are synthesized from 2-cyclohexenones like 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone, provides valuable information on the photochemical properties of these molecules (Kilger & Margaretha, 1983).

Biological and Pharmacological Applications

The compound has been used in the synthesis of novel amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. This implies potential applications in neuropharmacology and the development of neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).

Ultrasound-Assisted Synthesis

The use of ultrasound in the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone demonstrates the application of advanced techniques in synthesizing derivatives of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone (Song et al., 2015).

Enantiospecific Synthesis

Research on the enantiospecific total synthesis of pseudopteroxazole, involving the use of cyclohexanone derivatives, highlights the compound's relevance in the synthesis of complex natural products (Davidson & Corey, 2003).

Environmental Applications

The compound's derivative, 3-amino-5-methylisoxazole, has been used in studies related to the biodegradation of pharmaceuticals, indicating its relevance in environmental science and pollution control (Mulla et al., 2018).

Antibacterial Activities

Synthesis and evaluation of antibacterial activities of derivatives containing the 5-methylisoxazole moiety, a component of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone, have been explored, indicating potential applications in the development of new antibacterial agents (Hui et al., 2010).

properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJYEVUWOYRVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PL Jackson, CD Hanson, AK Farrell, RJ Butcher… - European journal of …, 2012 - Elsevier
The x-ray crystal structure of 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone (12b) and 3-((5-methylisoxazolyl-3-yl)amino)-5,5-dimethylcyclohex-2-enone (12c) were …
Number of citations: 21 www.sciencedirect.com

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